ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a pyrazole ring substituted with an ethyl ester group at the 3-position, a methoxy group at the 5-position, and a phenyl group at the 1-position.
Mechanism of Action
Target of Action
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is a derivative of the indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also shows potential interactions with proteins involved in cell signaling, which could be crucial for its therapeutic effects .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism . In particular, the compound can modulate the activity of transcription factors, which in turn affects the expression of genes involved in inflammation and cell proliferation . Additionally, it has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of pro-inflammatory mediators. Furthermore, this compound can activate certain signaling pathways by interacting with cell surface receptors, leading to downstream effects on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its biological activity, making it a reliable candidate for in vitro and in vivo experiments . It is essential to monitor its stability in different experimental conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding its transport and distribution mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular distribution of the compound can impact its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with phenylhydrazine to form the intermediate 1-phenyl-3-oxobutylhydrazine. This intermediate then undergoes cyclization in the presence of a methoxy group donor, such as methanol, under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol or further to an alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate or 5-oxo-1-phenyl-1H-pyrazole-3-carboxylate.
Reduction: Formation of ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-methanol or ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-alkane.
Substitution: Formation of 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate, 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate, or 4-sulfonyl-1-phenyl-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methoxy-1-phenyl-1H-pyrazole-4-carboxylate
- Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide
- Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Uniqueness
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-methoxy-1-phenylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)11-9-12(17-2)15(14-11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOYTVKWAQINBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)OC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491087 | |
Record name | Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53960-15-9 | |
Record name | Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.